Fmoc-L-allo-Thr(tBu)-OH
Description
Contextualizing Fmoc-allo-Thr(tBu)-OH within Non-Canonical Amino Acid Chemistry
Fmoc-allo-Thr(tBu)-OH belongs to the class of non-canonical amino acids, which are not among the 20 common protein-building blocks. The "allo" designation indicates a specific stereochemical arrangement that differs from the more common L-threonine. advancedchemtech.compeptide.com Like isoleucine, threonine possesses two chiral centers, giving rise to different stereoisomers. advancedchemtech.compeptide.com While allo-threonine is less common in nature, it is found in some peptides produced by bacteria and is a constituent of a growing number of biologically active peptides, including certain antibiotics and antiviral agents. advancedchemtech.comacs.orgwikipedia.org The use of such non-canonical amino acids like allo-threonine allows chemists to design and synthesize peptides with novel structures and functions.
Significance of Stereochemical Configuration (allo-Threonine) in Peptide Design and Function
Key implications of the allo-threonine stereochemistry include:
Resistance to Enzymatic Degradation: Incorporating D-allo-threonine can make the resulting peptide more resistant to breakdown by enzymes, which is a desirable trait for therapeutic peptides. acs.org
Altered Biological Activity: The change in stereochemistry can lead to peptides with modified or entirely new biological functions compared to their canonical counterparts. osti.gov
Structural Influence: The unique configuration of allo-threonine affects the local and global structure of the peptide, influencing its folding and stability. osti.govnih.gov
The ability to incorporate allo-threonine residues provides a powerful tool for peptide chemists to fine-tune the properties of synthetic peptides for various applications, from drug development to materials science. chemimpex.comlookchem.com
Role of Fluorenylmethoxycarbonyl (Fmoc) and tert-Butyl (tBu) Protecting Groups in Peptide Synthesis Methodologies
The successful synthesis of a specific peptide sequence requires a strategy to prevent unwanted side reactions at the reactive functional groups of the amino acids. This is achieved through the use of protecting groups. In Fmoc-allo-Thr(tBu)-OH, the Fmoc and tBu groups serve distinct but complementary roles within the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. americanpeptidesociety.orgiris-biotech.de
Fluorenylmethoxycarbonyl (Fmoc) Group:
The Fmoc group protects the α-amino group of the allo-threonine. lookchem.comwikipedia.org It is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This deprotection step exposes the amino group, allowing it to form a peptide bond with the next amino acid in the sequence. The Fmoc group is stable under acidic conditions, which allows for the selective removal of other acid-labile protecting groups without affecting the Fmoc protection. total-synthesis.com This orthogonality is a cornerstone of the Fmoc SPPS methodology. total-synthesis.comnih.gov
tert-Butyl (tBu) Group:
The tert-butyl (tBu) group protects the hydroxyl (-OH) group on the side chain of the allo-threonine. lookchem.comiris-biotech.de This prevents the hydroxyl group from participating in unwanted reactions during the peptide chain elongation process. lookchem.com The tBu group is acid-labile and is typically removed at the end of the synthesis during the final cleavage of the peptide from the solid support, often using strong acids like trifluoroacetic acid (TFA). iris-biotech.depeptide.com This ensures the integrity of the hydroxyl group throughout the synthesis.
The combination of the base-labile Fmoc group for temporary N-terminal protection and the acid-labile tBu group for side-chain protection represents a robust and orthogonal strategy that is central to modern peptide synthesis. iris-biotech.de
Interactive Data Table: Properties of Fmoc-allo-Thr(tBu)-OH
| Property | Value | Source(s) |
| Chemical Formula | C23H27NO5 | medchemexpress.compeptide.com |
| Molecular Weight | ~397.46 g/mol | medchemexpress.comnih.gov |
| Appearance | White to off-white solid | medchemexpress.compeptide.com |
| CAS Number | 201481-37-0 (L-form) / 170643-02-4 (D-form) | lookchem.commedchemexpress.comnih.gov |
Interactive Data Table: Protecting Groups in Fmoc-allo-Thr(tBu)-OH
| Protecting Group | Protected Functional Group | Deprotection Condition | Key Characteristic | Source(s) |
| Fmoc | α-Amino group | Base (e.g., Piperidine) | Base-labile | americanpeptidesociety.orgiris-biotech.dewikipedia.org |
| tBu | Side-chain Hydroxyl group | Acid (e.g., Trifluoroacetic Acid) | Acid-labile | iris-biotech.depeptide.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOLWEQBVPVDPR-XOBRGWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369199 | |
| Record name | Fmoc-L-allo-Thr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201481-37-0 | |
| Record name | Fmoc-L-allo-Thr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Fmoc Allo Thr Tbu Oh
Synthetic Pathways to Fmoc-allo-Thr(tBu)-OH
The synthesis of Fmoc-allo-Thr(tBu)-OH is a multi-step process that necessitates careful selection of starting materials and protecting group strategies to ensure the retention of the desired (2R,3R) stereoconfiguration.
Derivation from D-allo-Threonine Precursors
The most direct synthetic route to Fmoc-allo-Thr(tBu)-OH begins with the corresponding enantiomerically pure amino acid, D-allo-threonine. This approach is favored as it establishes the correct stereochemistry at both chiral centers from the outset. The synthesis then involves a sequence of protection steps for the carboxyl, hydroxyl, and amino functional groups.
Alternatively, synthetic routes have been developed starting from the more readily available and less expensive L-threonine. These methods involve an epimerization step to invert the stereochemistry at the α-carbon. One such method employs catalytic salicylaldehyde (B1680747) to achieve epimerization, yielding a mixture of L-threonine and D-allo-threonine. researchgate.net Subsequent separation of the desired D-allo-threonine diastereomer allows for its use in the synthesis of Fmoc-allo-Thr(tBu)-OH. researchgate.net Another approach involves the stereochemical inversion of the threonine side chain through a thionyl chloride-induced oxazoline (B21484) cyclization, followed by hydrolysis to yield the allo-form. researchgate.net
Multi-Step Synthesis Sequences for Stereochemical Integrity
The synthesis of Fmoc-allo-Thr(tBu)-OH from D-allo-threonine is a carefully orchestrated sequence of reactions designed to introduce the necessary protecting groups while preserving the compound's stereochemical integrity. The general strategy involves the sequential protection of the carboxyl, hydroxyl, and amino groups.
The selection of the starting material is paramount for ensuring the stereochemical purity of the final product. Beginning with D-allo-threonine, which possesses the desired (2R,3R) configuration, is the most straightforward method to maintain stereochemical control. The unique stereochemistry of Fmoc-D-allo-Thr(tBu)-OH is a key feature that influences its reactivity and the conformational properties of the peptides into which it is incorporated. smolecule.com The synthesis of non-natural allo-threonine analogs can also be achieved through methods such as the conversion of diol precursors to cyclic sulfates, followed by azide (B81097) ring-opening and tert-butylation, with subsequent Fmoc protection under mild conditions to prevent racemization.
To prevent unwanted side reactions during subsequent steps, the carboxylic acid group of D-allo-threonine is typically protected first, often as a methyl ester. This is commonly achieved by reacting D-allo-threonine with thionyl chloride in anhydrous methanol (B129727). For instance, D-allothreonine can be dissolved in anhydrous methanol at 0°C, followed by the dropwise addition of thionyl chloride, to produce D-allothreonine methyl ester hydrochloride in high yield. google.com This temporary protection of the carboxyl group is crucial for the subsequent selective protection of the hydroxyl and amino groups.
| Reaction Step | Reagents | Conditions | Product | Yield | Reference |
| Methyl Esterification | D-allo-threonine, Thionyl chloride, Anhydrous methanol | 0°C, 48 hours | D-allo-threonine methyl ester hydrochloride | 99.5% | google.com |
With the carboxyl group protected, the side-chain hydroxyl group is then protected with a tert-butyl (tBu) group. This is a critical step as the tBu ether is stable under the basic conditions required for Fmoc group removal during peptide synthesis. A common method for tert-butylation involves reacting the D-allo-threonine methyl ester with isobutene in the presence of a catalytic amount of strong acid, such as sulfuric acid. medchemexpress.com This reaction selectively forms the O-tert-butyl ether. The protection of the hydroxyl group with the tBu group is often facilitated by acid catalysts. medchemexpress.com
| Reaction Step | Reagents | Conditions | Product | Reference |
| tert-Butylation | D-allo-threonine methyl ester, Isobutene, Sulfuric acid (catalyst) | Dichloromethane (B109758) | O-tert-Butyl-D-allo-threonine methyl ester | medchemexpress.com |
| Reaction Step | Reagents | Conditions | Product | Reference |
| Fmoc Protection | O-tert-Butyl-D-allo-threonine methyl ester, Fmoc-OSu, Base | - | Fmoc-O-tert-butyl-D-allo-threonine methyl ester | medchemexpress.com |
| Saponification | Fmoc-O-tert-butyl-D-allo-threonine methyl ester, NaOH, Acetone/Water | - | Fmoc-allo-Thr(tBu)-OH |
Carboxyl Activation (e.g., N-Hydroxysuccinimide Ester Formation)
In peptide synthesis, the carboxyl group of an amino acid must be activated to facilitate the formation of a peptide bond with the amino group of the next amino acid. A common method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester. nih.govresearchgate.net This transformation converts the carboxylic acid of Fmoc-allo-Thr(tBu)-OH into a more reactive form, susceptible to nucleophilic attack by an amine.
The reaction is typically carried out by treating the Fmoc-protected amino acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com The resulting Fmoc-allo-Thr(tBu)-OSu is an activated ester that can be readily used in the next coupling step of peptide synthesis. This method is widely employed due to its efficiency and the stability of the resulting NHS ester. nih.gov
The process can be optimized for industrial-scale production. For instance, in continuous-flow reactors, Fmoc-Thr(tBu)-OH can be mixed with HOSu and a coupling agent like diisopropylcarbodiimide (DIC) in a suitable solvent. The reaction's progress can be monitored using techniques like FTIR spectroscopy.
Epimerization Strategies for allo-Threonine Derivatives
allo-Threonine is a diastereomer of the more common L-threonine. peptide.com The synthesis of allo-threonine derivatives often involves epimerization, which is the inversion of the stereochemical configuration at one of two or more chiral centers in a molecule.
Stereochemical Inversion via Oxazoline Cyclization
One established method for achieving stereochemical inversion in threonine derivatives is through the formation of an oxazoline intermediate. oup.comrsc.org This process typically involves treating a threonine derivative with a reagent like thionyl chloride, which induces cyclization to form an oxazoline. researchgate.netnih.gov Subsequent hydrolysis of the oxazoline ring can lead to the inversion of the stereocenter, yielding the allo configuration. oup.comresearchgate.net The stereochemical outcome of the cyclization can be influenced by the reaction conditions and the specific reagents used. nih.govmdpi.com
Asymmetric Synthesis Approaches for (R)-allo-Threonine
The asymmetric synthesis of (R)-allo-threonine derivatives is crucial for incorporating this specific stereoisomer into peptides. Several strategies have been developed to achieve this with high stereocontrol. One approach involves the use of chiral auxiliaries or templates to direct the stereochemical outcome of the reaction. renyi.hu For example, biomimetic aldol (B89426) condensation reactions using chiral pyridoxal-like pyridinophane-zinc complexes have been shown to produce allo-threonine with high enantiomeric excess. rsc.org Another method involves the enzymatic resolution of a racemic mixture of threonine diastereomers. researchgate.netuni-duesseldorf.de
A practical route for preparing Fmoc-(R)-allo-Thr-OH has been developed using a chiral Ni(II) complex-assisted α-epimerization methodology, starting from (S)-Thr(tBu)-OH. nih.govresearchgate.net This method has been specifically highlighted as suitable for Fmoc-based solid-phase peptide synthesis (SPPS). nih.govresearchgate.netresearchgate.net
Utilization of Chiral Ligands and Metal Complexes in Asymmetric Synthesis
Chiral ligands and their metal complexes play a pivotal role in asymmetric synthesis, enabling the production of specific stereoisomers with high enantioselectivity. rsc.orgnih.gov In the context of allo-threonine synthesis, Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands have emerged as a powerful methodology. mdpi.com These complexes can be used for various transformations, including deracemization and stereochemical interconversion of amino acids. mdpi.com
The choice of the chiral ligand is critical for the success of the asymmetric synthesis. Research has focused on developing and optimizing these ligands to improve practicality, scalability, and cost-effectiveness. mdpi.com For instance, a biomimetic aldol condensation between acetaldehyde (B116499) and a zinc chelate of a Schiff base, produced from glycine and a chiral pyridoxal-like pyridinophane derivative, has been used to obtain allo-threonine with a high enantiomeric excess of 88%. rsc.org
Comparative Analysis of Synthetic Routes
Another approach involves the chemoselective deprotection of a doubly protected intermediate, Fmoc-D-alloThr(tBu)-(OBu)-Bu-t. researchgate.net This allows for the selective removal of either the tert-butyl ester or the tert-butyl ether to yield the desired product. researchgate.net
The use of 2-chlorotrityl chloride (2-CTC) resin has been proposed as an efficient method for the synthesis of related Fmoc-amino acid derivatives, offering high yields compared to traditional methods. nih.gov
The table below provides a summary of different synthetic strategies.
| Starting Material | Key Transformation | Product | Reported Advantages/Disadvantages |
| L-Threonine | Epimerization with salicylaldehyde | D-allo-Thr | Can produce a mixture of diastereomers. researchgate.net |
| (S)-Thr(tBu)-OH | Chiral Ni(II) complex-assisted α-epimerization | Fmoc-(R)-allo-Thr-OH | Suitable for Fmoc-SPPS. nih.govresearchgate.net |
| H-(S)-Thr-OH | Epimerization with catalytic salicylaldehyde | Fmoc-(R)-allo-Thr(tBu)-OH | Low overall yield (4%) and operationally inconvenient in an earlier report. researchgate.net |
| Fmoc-D-alloThr(Bu-t)-(OBu)-Bu-t | Chemoselective deprotection | Fmoc-D-alloThr(Bu-t)-OH | Allows for selective deprotection. researchgate.net |
Scalability and Industrial Production Considerations
The transition from laboratory-scale synthesis to industrial production of peptides and their building blocks like Fmoc-allo-Thr(tBu)-OH presents significant challenges. ypsofacto.com Key considerations include the complexity of multi-step syntheses, long lead times, and the large volumes of reagents and solvents required. ypsofacto.com
Solid-Phase Peptide Synthesis (SPPS) is a well-established method at the lab scale, but scaling it up for industrial manufacturing requires careful process engineering. ypsofacto.com Challenges in large-scale SPPS include managing the use of hazardous reagents, minimizing waste, and ensuring cost-effectiveness. proteogenix.sciencersc.org The use of strong solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is a major environmental concern, prompting research into greener alternatives and more efficient solvent recycling processes. proteogenix.science
For industrial production of Fmoc-Thr(tBu)-OH, methods have been developed to shorten production stages and improve efficiency and yield. One such patented method involves a series of reactions starting from threonine, including esterification, tert-butylation, saponification, and finally Fmoc protection. google.com
The choice between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) also impacts scalability. While SPPS is often favored for its speed and automation capabilities in research settings, LPPS can be more easily scaled up for the industrial production of longer peptides. americanpeptidesociety.org However, LPPS requires more complex purification steps. americanpeptidesociety.org
The development of sustainable and efficient manufacturing processes is a major focus in the pharmaceutical industry, driven by both economic and ecological pressures. ypsofacto.compolypeptide.com
Green Chemistry Innovations in Fmoc-allo-Thr(tBu)-OH Synthesis
The synthesis of protected amino acids like Fmoc-allo-Thr(tBu)-OH is integral to Solid-Phase Peptide Synthesis (SPPS), a field that has traditionally generated significant chemical waste. csic.es Consequently, there is a growing impetus to incorporate green chemistry principles to enhance sustainability. Innovations focus on reducing solvent usage, recycling materials, and employing more environmentally benign catalysts.
Solvent Recycling and Optimization
The conventional Fmoc/tBu SPPS strategy relies heavily on polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). nih.govrsc.org These solvents raise environmental and safety concerns, prompting research into greener alternatives and recycling protocols.
Another approach involves replacing traditional solvents altogether. Research has identified more sustainable alternatives that can effectively swell the synthesis resins and dissolve the required Fmoc-amino acids and reagents. nih.govrsc.org A notable example is the use of aqueous mixtures, such as water combined with the green solvent PolarClean, which have been successfully employed in Fmoc/tBu SPPS. nih.gov Such systems not only replace hazardous solvents but also allow for the recycling of waste through filtration with ion exchange resins, creating a circular economy approach to peptide synthesis. nih.gov
| Innovation | Description | Key Advantage | Reference |
|---|---|---|---|
| In-Situ Recycling | Reusing the coupling solvent for the subsequent deprotection step by adding concentrated base directly. | Reduces solvent waste from intermediate washing steps. | google.com |
| Deprotection Solution Reuse | Collecting and reusing the piperidine (B6355638)/DMF solution for the next deprotection cycle in multiple syntheses. | Reduces consumption of both solvent and deprotection reagent by up to 50%. | csic.es |
| Aqueous SPPS | Using water in combination with a green co-solvent (e.g., PolarClean) to replace traditional aprotic solvents like DMF. | Replaces hazardous solvents and allows for waste recycling via ion exchange. | nih.gov |
Catalyst Optimization (e.g., Immobilized Lipases)
Catalyst optimization in the synthesis of Fmoc-allo-Thr(tBu)-OH primarily addresses the initial preparation of the protected amino acid rather than its use in SPPS. One green approach involves using enzymes as catalysts. For example, immobilized lipases can be used for stereoselective hydrolysis steps, which can reduce the reliance on harsh chemical reagents.
Chemical Reactions and Derivatives of Fmoc-allo-Thr(tBu)-OH
The chemical behavior of Fmoc-allo-Thr(tBu)-OH is dictated by its three key components: the base-labile Fmoc protecting group, the acid-labile tert-butyl (tBu) ether, and the core allo-threonine structure. The orthogonal nature of the Fmoc and tBu groups is fundamental to its application in SPPS. chempep.comaltabioscience.com
Reactivity of the Fmoc Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary protecting group for the α-amino function. Its defining characteristic is its stability in acidic conditions and lability towards bases. chempep.comaltabioscience.com
The cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB mechanism). publish.csiro.au A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring. publish.csiro.autotal-synthesis.com This leads to the elimination of the carbamate (B1207046) and the formation of a highly reactive dibenzofulvene (DBF) intermediate. nih.gov The DBF byproduct is then trapped by the excess amine base to form a stable adduct, which is washed away. chempep.comaltabioscience.com
The deprotection reaction is fast, often completed within minutes, especially when using secondary amines like piperidine or piperazine (B1678402) in polar solvents like DMF. publish.csiro.au While other bases can be used, primary amines are also effective, whereas tertiary amines like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are significantly slower. publish.csiro.au In some cases, thermal cleavage at high temperatures (e.g., 120 °C in DMSO) without any base has also been reported, proceeding through an en-type decomposition. chimia.ch
| Reagent/Condition | Mechanism | Typical Solvent | Key Features | Reference |
|---|---|---|---|---|
| 20% Piperidine | E1cB Elimination | DMF | Standard, rapid, and efficient deprotection. | altabioscience.comamericanpeptidesociety.org |
| DBU (1,8-Diazabicycloundec-7-ene) | E1cB Elimination | DMF | Very fast, but does not scavenge the DBF byproduct itself. | chempep.com |
| Morpholine | E1cB Elimination | DMF | A greener alternative to piperidine that can minimize certain side reactions. | researchgate.net |
| Heat (120 °C) | Thermal Pyrolysis | DMSO | Base-free cleavage method. | chimia.ch |
Reactivity of the tert-Butyl Protecting Group
The tert-butyl (tBu) group serves as a semi-permanent protecting group for the hydroxyl side chain of the allo-threonine residue. iris-biotech.de Its reactivity is orthogonal to the Fmoc group, as it is stable under the basic conditions used for Fmoc removal. chempep.com This stability is crucial for preventing side reactions at the hydroxyl group during the iterative cycles of peptide chain elongation.
The tBu group is, however, acid-labile and is typically removed during the final cleavage step of the peptide from the resin. iris-biotech.de This is accomplished using strong acids, most commonly trifluoroacetic acid (TFA), often in a "cocktail" containing scavenger molecules. peptide.comnih.gov The acid-catalyzed cleavage proceeds via the formation of a stable tert-butyl cation. peptide.comwiley-vch.de This reactive carbocation can alkylate sensitive amino acid residues within the peptide, such as tryptophan or methionine. nih.govpeptide.com To prevent these undesirable side reactions, scavengers like water, triisopropylsilane (B1312306) (TIS), or 1,2-ethanedithiol (B43112) (EDT) are added to the cleavage mixture to trap the tBu cations. thermofisher.com
Functional Group Interconversions (Oxidation, Reduction, Substitution)
While Fmoc-allo-Thr(tBu)-OH is primarily designed as a building block for peptide synthesis, its constituent functional groups can theoretically undergo various interconversions.
Reduction: The carboxylic acid moiety of Fmoc-allo-Thr(tBu)-OH can be reduced to a primary alcohol, yielding the corresponding Fmoc-O-tert-butyl-L-allo-threoninol. However, common reducing agents like sodium borohydride (B1222165) can be problematic as they may also cause decomposition of the base-labile Fmoc group. google.com A more robust synthetic route involves reducing a Z-protected intermediate (Z-Thr(tBu)-OH) before introducing the Fmoc group. google.com
Oxidation: While direct oxidation of the threonine backbone in Fmoc-allo-Thr(tBu)-OH is not a common transformation, related reactions have been documented. For instance, the oxidation of a protected amino alcohol derivative using Jones reagent (chromium trioxide in sulfuric acid) can yield the corresponding carboxylic acid, demonstrating the reverse of the reduction process. nih.gov The secondary alcohol of the threonine side chain is protected by the tBu group and is generally resistant to oxidation under typical peptide synthesis conditions.
Substitution (N-O Acyl Shift): Peptides containing serine or threonine residues can undergo an acid-catalyzed acyl N–O shift. peptide.comiris-biotech.de During strong acid treatment (e.g., final TFA cleavage), the peptide bond nitrogen can be acylated by the side-chain hydroxyl group, forming a cyclic intermediate. This reaction is reversible upon treatment with a mild base. peptide.comiris-biotech.de While the tBu protection on the hydroxyl group of Fmoc-allo-Thr(tBu)-OH prevents this during synthesis, the potential for this rearrangement exists for the unprotected allo-threonine residue in the final peptide.
Formation of Dipeptide Building Blocks (e.g., Fmoc-Tyr(SO2ONp)-Nme-Thr(tBu)-OH)
The synthesis of N-methylated dipeptides such as Fmoc-Tyr(SO2ONp)-Nme-Thr(tBu)-OH often requires a solution-phase approach because the coupling of an amino acid to a resin-bound N-alkylated β-substituted amino acid can be sterically hindered and inefficient in standard solid-phase peptide synthesis (SPPS).
Research Findings:
A study on the synthesis of a phytosulfokine peptide library detailed a successful solution-phase synthesis of the dipeptide Fmoc-Tyr(SO2ONp)-Nme-Thr(tBu)-OH (22). rsc.org This method involves the coupling of Fmoc-Tyr(SO2ONp)-OH with a pre-synthesized N-methylated threonine building block, Nme-Thr(tBu)-OBn (18). rsc.org
The precursor Nme-Thr(tBu)-OBn (18) was prepared via a two-step sequence starting from the commercially available Fmoc-Nme-Thr(tBu)-OH (19). This process involved the benzylation of the carboxylic acid moiety followed by the removal of the Fmoc protecting group with piperidine, affording the desired intermediate in an 81% yield over the two steps. rsc.org
The final dipeptide coupling was achieved by reacting Nme-Thr(tBu)-OBn (18) with Fmoc-Tyr(SO2ONp)-OH in the presence of a coupling agent and a base. The subsequent removal of the benzyl (B1604629) (Bn) protecting group via hydrogenation yielded the target dipeptide, Fmoc-Tyr(SO2ONp)-Nme-Thr(tBu)-OH (22). rsc.org
Synthetic Data for Dipeptide Formation:
The table below summarizes the key steps and reagents involved in the synthesis of the dipeptide building block.
| Step | Starting Materials | Reagents and Conditions | Product | Yield |
| Dipeptide Coupling | Fmoc-Tyr(SO2ONp)-OH, Nme-Thr(tBu)-OBn (18) | HATU, DIPEA, DMF | Protected Dipeptide | - |
| Deprotection | Protected Dipeptide | H₂, Pd/C | Fmoc-Tyr(SO2ONp)-Nme-Thr(tBu)-OH (22) | 62% (over 2 steps) |
This solution-phase strategy circumvents the challenges of sterically hindered couplings in SPPS and provides an effective route to obtaining the N-methylated dipeptide building block, which can then be incorporated into larger peptide sequences. rsc.org While Fmoc-allo-Thr(tBu)-OH is used to create diastereomeric analogues of peptides, the synthesis of this specific N-methylated dipeptide relies on the corresponding Fmoc-Nme-Thr(tBu)-OH derivative. rsc.org
Advanced Applications in Peptide and Protein Sciences
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-allo-Thr(tBu)-OH
Fmoc-allo-Thr(tBu)-OH is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides and small proteins. lookchem.com It is a derivative of allo-threonine, a diastereomer of the naturally occurring L-threonine, featuring two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyl (tBu) group on the side-chain hydroxyl function. lookchem.com This orthogonal protection strategy is fundamental to the stepwise, controlled assembly of peptide chains on a solid support. lookchem.com The unique stereochemistry of the allo-threonine residue can be leveraged to modulate the conformational properties and biological activities of the resulting peptides.
The successful incorporation of Fmoc-allo-Thr(tBu)-OH into a growing peptide chain during SPPS follows a well-defined, cyclical protocol. The process begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide, typically using a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edu Following the removal of the Fmoc group, the resin is thoroughly washed to eliminate residual piperidine and byproducts.
The subsequent coupling step involves the activation of the carboxylic acid of Fmoc-allo-Thr(tBu)-OH. This is achieved by reacting it with a coupling agent in the presence of a base. researchgate.net The activated amino acid is then introduced to the deprotected N-terminus of the peptide-resin, allowing for the formation of a new peptide bond. Standard protocols often utilize a 2- to 4-fold excess of the amino acid and coupling reagents relative to the resin's substitution level to drive the reaction to completion. globalresearchonline.net Coupling times can vary, but a duration of 30 minutes to 2 hours at room temperature is typical. researchgate.net For instance, coupling Fmoc-allo-Thr(tBu)-OH to a 2-chlorotrityl (2-CTC) resin using DIEA in DMF has been shown to achieve over 95% incorporation within 30 minutes. After coupling, the resin is washed again to remove excess reagents before proceeding to the next cycle of deprotection and coupling.
The choice of coupling agent is critical for ensuring high efficiency in peptide bond formation, particularly when incorporating sterically demanding amino acids like Fmoc-allo-Thr(tBu)-OH. Aminium-based reagents such as HATU and HBTU are among the most effective and commonly used activators in modern Fmoc-SPPS. sigmaaldrich.comluxembourg-bio.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), HATU reacts with the carboxyl group of Fmoc-allo-Thr(tBu)-OH to form a highly reactive OAt-ester. sigmaaldrich.comresearchgate.net The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is particularly effective due to the electron-withdrawing nature of the pyridine (B92270) nitrogen, which enhances reactivity. acs.org This makes HATU one of the most powerful coupling reagents, especially for difficult or sterically hindered couplings. sigmaaldrich.comluxembourg-bio.com A common strategy involves using HATU and DIEA in DMF, which can achieve coupling efficiencies greater than 95%.
HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) : Similar to HATU, HBTU is an aminium salt that activates carboxylic acids by forming an active ester, in this case, an OBt-ester derived from 1-hydroxybenzotriazole (B26582) (HOBt). sigmaaldrich.com While highly effective for most standard couplings, HBTU is generally considered slightly less reactive than HATU. acs.org The activation process also requires a tertiary base, with DIEA being a common choice. globalresearchonline.net
The general strategy involves pre-activating the Fmoc-allo-Thr(tBu)-OH for a few minutes with the coupling reagent and base before adding the mixture to the peptide-resin. researchgate.net
Table 1: Comparison of Common Coupling Agents for Fmoc-allo-Thr(tBu)-OH
| Feature | HATU | HBTU |
|---|---|---|
| Full Name | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate |
| Active Ester Formed | OAt-ester | OBt-ester |
| Relative Reactivity | Very High; often superior for sterically hindered couplings. sigmaaldrich.comacs.org | High; effective for most standard couplings. sigmaaldrich.com |
| Common Base | N,N-Diisopropylethylamine (DIEA) | N,N-Diisopropylethylamine (DIEA) |
| Advantages | High efficiency, rapid reaction rates, suppresses racemization. acs.org | Effective, widely used, less expensive than HATU. |
| Considerations | Can cause guanidinylation of the free N-terminus as a side reaction in some cases. luxembourg-bio.com | Can also lead to guanidinylation side reactions. luxembourg-bio.com |
To ensure the fidelity of the peptide sequence, it is crucial to monitor the completeness of each coupling reaction. This is typically accomplished using qualitative colorimetric tests performed on a small sample of resin beads. semanticscholar.orgpeptide.comijrps.com
Kaiser Test : This test is highly sensitive for detecting free primary amines. peptide.comijrps.com It involves heating the resin sample with solutions of ninhydrin (B49086), phenol, and potassium cyanide in pyridine. iris-biotech.de If the N-terminus of the peptide-resin is unreacted (i.e., a free primary amine is present), the ninhydrin reacts to produce a characteristic intense blue color, indicating an incomplete or failed coupling. semanticscholar.orgiris-biotech.de A negative result, where the beads and solution remain yellow or colorless, signifies that the coupling is complete. iris-biotech.de However, the Kaiser test is unreliable for secondary amines, such as N-terminal proline, and can give ambiguous results for certain N-terminal amino acids, including threonine. semanticscholar.orgiris-biotech.de
Chloranil Test : When the N-terminal amino acid is a secondary amine or when the Kaiser test gives a false negative, the Chloranil test is a reliable alternative. semanticscholar.orgpeptide.com The procedure involves treating the resin beads with solutions of acetaldehyde (B116499) and p-chloranil in DMF. peptide.comiris-biotech.de The presence of a free secondary amine results in the development of a blue color on the resin beads, indicating an incomplete reaction. peptide.com
If a positive result is obtained from either test, indicating incomplete coupling, the standard recourse is to perform a second coupling (recoupling) before proceeding to the next step. ijrps.com
Table 2: Qualitative Tests for Monitoring Coupling Efficiency
| Test | Principle | Target Amine | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) |
|---|---|---|---|---|
| Kaiser Test | Reaction of ninhydrin with primary amines. semanticscholar.orgijrps.com | Primary Amines | Intense blue color in solution and on beads. iris-biotech.de | Yellow/colorless solution and beads. iris-biotech.de |
| Chloranil Test | Reaction with p-chloranil, often after acetaldehyde treatment. peptide.comiris-biotech.de | Secondary Amines (e.g., Proline) | Blue or green beads. peptide.comiris-biotech.de | Colorless or yellowish beads. iris-biotech.de |
Steric hindrance presents a significant challenge during the incorporation of Fmoc-allo-Thr(tBu)-OH. The hindrance arises from multiple sources: the bulky tert-butyl protecting group on the side chain, the methyl group at the β-carbon, and the unique allo stereochemistry. scbt.com This bulk can impede the approach of the activated amino acid to the N-terminus of the resin-bound peptide, slowing down reaction kinetics and potentially leading to incomplete coupling.
Several strategies are employed to overcome this challenge:
Use of Potent Coupling Reagents : Employing highly reactive coupling reagents like HATU is often preferred over less potent ones like HBTU or DCC/HOBt, as the more reactive activated ester can overcome the steric barrier more effectively. sigmaaldrich.comacs.org
Extended Reaction Times : Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can provide sufficient time for the sterically hindered components to react to completion.
Double Coupling : If a monitoring test indicates that the initial coupling was incomplete, a second coupling cycle is performed. This involves repeating the coupling step with a fresh solution of activated Fmoc-allo-Thr(tBu)-OH to acylate any remaining free amines. ijrps.com
Capping : If significant amounts of unreacted amines remain even after a second coupling, a capping step is performed. semanticscholar.org This involves acylating the unreacted N-termini with a small, highly reactive molecule like acetic anhydride. Capping prevents the formation of deletion sequences, which are difficult to separate from the target peptide during purification. semanticscholar.orgijrps.com
The challenge of steric hindrance is not trivial; for example, attempts to couple amino acids to resin-bound, N-methylated threonine (an even more sterically hindered residue) have been reported to fail even with powerful reagents like HATU, underscoring the importance of optimized strategies. rsc.org
The incorporation of non-natural amino acids like allo-threonine is a powerful tool in peptide design and the synthesis of complex peptides. lookchem.com The use of Fmoc-allo-Thr(tBu)-OH serves several advanced purposes:
Conformational Control : The (2S,3S) or (2R,3R) stereochemistry of allo-threonine imposes distinct conformational constraints on the peptide backbone compared to the natural (2S,3R) L-threonine. This allows chemists to engineer peptides with specific secondary structures (e.g., turns or helices), which can be crucial for mimicking the structure of natural proteins or achieving desired biological activity.
Enhanced Stability : Altering the stereochemistry of a single amino acid can sometimes render a peptide more resistant to degradation by proteases, thereby increasing its in vivo half-life.
Access to Novel Peptides : It serves as an essential building block for the total chemical synthesis of complex natural products that contain the allo-threonine residue. lookchem.comresearchgate.net
The unique properties imparted by the allo-threonine residue make Fmoc-allo-Thr(tBu)-OH a key component in the synthesis of peptides with therapeutic potential. lookchem.com
Cytotoxic Marine Peptides : Allo-threonine is a structural component of several complex marine natural products with potent cytotoxic activity. For example, practical synthetic routes to (R)-allo-threonine derivatives suitable for Fmoc-SPPS have been developed because they are key components of the callipeltin family of peptides (e.g., Callipeltin O and Q). researchgate.netresearchgate.net These peptides are of interest as potential anticancer agents, and their total synthesis is crucial for further biological evaluation and analogue development. researchgate.net
Peptide Drug Vectors : Non-natural amino acids, including allo-threonine, are used to create peptide derivatives designed to act as molecular carriers. google.com These peptide vectors can be conjugated to therapeutic molecules to improve their delivery across biological barriers, such as the blood-brain barrier, opening avenues for treating central nervous system disorders. google.com
Glycopeptide Synthesis : Formal ligation strategies at threonine sites have been developed to enable the synthesis of complex glycopeptides. These methods sometimes utilize thiol-containing allo-threonine surrogates, highlighting the importance of this stereochemistry in advanced peptide chemistry aimed at producing therapeutic glycoproteins like erythropoietin (EPO). nih.gov
Synthesis of Therapeutically Relevant Peptides
Peptides Mimicking Natural Biological Processes
The strategic incorporation of non-natural amino acids like allo-threonine is a key strategy in peptidomimetics, the design and synthesis of molecules that mimic the structure and function of natural peptides. Fmoc-allo-Thr(tBu)-OH is utilized to create peptides that can replicate or modulate natural biological processes. lookchem.com By introducing a change in the stereochemistry at one of the chiral centers of the threonine residue, researchers can fine-tune the three-dimensional structure of a synthetic peptide. This can lead to enhanced stability against enzymatic degradation or improved affinity for a biological target, thereby mimicking or even enhancing the effects of the natural peptide.
Peptides with Altered Receptor Binding Profiles
The specific three-dimensional shape of a peptide is critical for its interaction with biological receptors. The substitution of a standard L-threonine with its diastereomer, allo-threonine, using Fmoc-allo-Thr(tBu)-OH, can induce significant changes in the peptide's secondary structure, such as its helicity. This alteration in conformation can directly impact how the peptide binds to its receptor, potentially leading to altered binding affinity or even a complete change in the receptor binding profile. For example, studies on antimicrobial peptides have shown that modifying the stereochemistry of amino acid residues can influence their interactions with bacterial membranes. This ability to modulate receptor binding is a powerful tool in the development of new therapeutic peptides with improved specificity and efficacy.
Radiotracers and Labeled Conjugates
Fmoc-allo-Thr(tBu)-OH also finds application in the synthesis of peptides that can be labeled with radioisotopes to create radiotracers for imaging and diagnostic purposes. The ability to incorporate this modified amino acid into a peptide sequence allows for the development of targeted probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. These labeled peptides can be designed to bind to specific receptors that are overexpressed in diseased tissues, such as tumors, enabling their visualization and characterization.
Bioconjugation and Targeted Delivery Systems
The functional groups present in Fmoc-allo-Thr(tBu)-OH make it a valuable component in the construction of complex biomolecular conjugates and targeted delivery systems. smolecule.com
Facilitating Peptide Attachment to Other Molecules
Bioconjugation involves the covalent attachment of a peptide to another molecule, such as a drug, a fluorescent dye, or a larger protein. The presence of the carboxylic acid and the protected amine and hydroxyl groups in Fmoc-allo-Thr(tBu)-OH allows for its controlled incorporation into a peptide chain, which can then be further modified for conjugation. smolecule.comchemimpex.com This process is essential for creating a wide range of functional biomolecules with combined properties. chemimpex.com
| Application Area | Molecule Attached to Peptide | Purpose |
| Drug Delivery | Small molecule drug | To target the drug to specific cells or tissues, reducing systemic toxicity. |
| Bioimaging | Fluorescent dye, imaging agent | To visualize biological processes or locate specific cell types. |
| Protein Engineering | Another protein, polymer | To create fusion proteins with novel functions or improved stability. |
Creation of Diagnostic Tools (Imaging and Diagnostic Applications)
The ability to attach peptides to imaging agents is fundamental to the creation of modern diagnostic tools. smolecule.com Peptides synthesized with Fmoc-allo-Thr(tBu)-OH can be conjugated to contrast agents for magnetic resonance imaging (MRI) or to radioisotopes for nuclear imaging. These peptide-based diagnostic agents offer high specificity for their biological targets, leading to clearer and more accurate diagnostic information. smolecule.comchemimpex.com This is particularly valuable in oncology for the early detection and monitoring of tumors.
Protein Engineering and Modification
Modification of Proteins for Functional Studies
The site-specific replacement of a protein's native amino acids with analogues like allo-threonine is a powerful method for dissecting structure-function relationships. By altering the stereochemistry of a single residue, researchers can gain insights into its contribution to the protein's mechanism of action.
One prominent example is the study of the Ha-Ras p21 protein, a key regulator of cell growth and differentiation. pnas.orgnih.gov The function of Ras is dependent on its ability to cycle between an active GTP-bound state and an inactive GDP-bound state, a process modulated by GTPase-activating proteins (GAPs). pnas.orgnih.gov In a landmark study, the highly conserved threonine residue at position 35 (Thr-35), located in a critical loop for its function, was replaced with its diastereomer, allo-threonine. pnas.orgnih.gov This single stereochemical change resulted in the inactivation of the Ras protein, highlighting the critical importance of the precise orientation of the Thr-35 side chain for its biological activity. pnas.orgnih.gov
Table 1: Effect of allo-Threonine Substitution on Protein Function
| Protein | Native Residue | Substituted Residue | Functional Outcome | Reference |
|---|---|---|---|---|
| Ha-Ras p21 | Threonine-35 | allo-Threonine | Inactivation of the protein | pnas.orgnih.gov |
| ShK Toxin | Threonine-13 | allo-Threonine | 4- to 6-fold decrease in Kv1.3 channel blocking activity | osti.gov |
| ShK Toxin | Threonine-31 | allo-Threonine | 4- to 6-fold decrease in Kv1.3 channel blocking activity | osti.gov |
Enhancing Protein Stability and Functionality
The introduction of allo-threonine can also be leveraged to enhance the stability and, in some cases, the functionality of proteins and peptides. The altered stereochemistry of allo-threonine can influence local conformational preferences, potentially leading to more stable folded structures or improved biological activity. chemimpex.comresearchgate.net
Research on the ShK toxin provides direct evidence of the impact of allo-threonine on protein stability. nih.govosti.gov Through a combination of molecular dynamics simulations and experimental studies, it was shown that substituting threonine with allo-threonine at different positions had varying effects on the protein's thermal stability. nih.govosti.gov For example, the substitution of Thr31 with allo-Thr31 was predicted and experimentally confirmed to destabilize the folded structure. osti.gov Conversely, in other contexts, such modifications can be envisioned to introduce favorable interactions that enhance stability.
In a study focused on a phytosulfokine (PSK) peptide library, the incorporation of allo-threonine at position 4 of the peptide resulted in a significant increase in its biological activity. rsc.org This enhanced functionality suggests that the altered side-chain orientation of allo-threonine may have led to a more favorable interaction with its receptor. rsc.org These findings highlight the potential of using Fmoc-allo-Thr(tBu)-OH as a tool to not only probe but also improve the therapeutic or functional properties of peptides and proteins.
Table 2: Impact of allo-Threonine Substitution on Protein Stability
| Protein | Substitution | Predicted Free Energy Change (kcal/mol) | Experimental Observation | Reference |
|---|---|---|---|---|
| ShK Toxin | Thr31 -> allo-Thr31 | +3.2 | Destabilized folded structure | osti.gov |
Investigating Protein Interactions and Functions
The precise geometry of amino acid side chains at protein-protein interfaces is critical for molecular recognition. The use of Fmoc-allo-Thr(tBu)-OH to introduce allo-threonine allows for a detailed examination of the steric and hydrogen-bonding requirements for these interactions.
The aforementioned study on the Ras protein is a prime example of this application. pnas.orgnih.gov The inactivation of the allo-threonine-containing Ras mutant was attributed to its inability to interact productively with GTPase-activating protein (GAP). pnas.orgnih.gov This demonstrates that the specific stereochemistry of Thr-35 is essential for the formation of a functional Ras-GAP complex. By altering the orientation of the methyl and hydroxyl groups on the threonine side chain, the intricate network of interactions required for GAP binding and subsequent GTP hydrolysis is disrupted.
Similarly, the reduced activity of the allo-threonine-containing ShK toxin analogs points to an altered interaction with the Kv1.3 ion channel. osti.gov The toxin's ability to block the channel is dependent on a precise fit into the channel's outer vestibule. The subtle shift in the position of the hydroxyl group in the allo-threonine-substituted analogs likely perturbs this critical interaction, leading to a decrease in binding affinity and, consequently, reduced blocking potency. osti.gov While not directly involving allo-threonine, the concept of "threonine zippers," where clusters of threonine residues mediate protein-protein interactions, further illustrates the importance of threonine's unique geometry in molecular recognition. nih.gov The ability to manipulate this geometry through the incorporation of allo-threonine provides a powerful approach to dissecting and engineering protein-protein interactions.
Analytical and Characterization Methodologies for Fmoc Allo Thr Tbu Oh and Its Peptide Constructs
Purity Assessment and Quality Control
Verifying the purity of Fmoc-allo-Thr(tBu)-OH is a critical first step before its use in peptide synthesis. The presence of impurities can lead to side reactions, the formation of deletion sequences, or difficulty in purification of the final peptide.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-protected amino acids. chemimpex.com For Fmoc-allo-Thr(tBu)-OH, purity levels are typically expected to be ≥98% or higher. chemimpex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis.
The methodology involves injecting a sample onto a nonpolar stationary phase, such as a C18 column, and eluting it with a gradient of polar mobile phase, commonly a mixture of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov The Fmoc group's strong UV absorbance (at wavelengths of 265–280 nm) allows for sensitive detection. The retention time is a characteristic property under specific chromatographic conditions and serves as an identifier. For instance, Fmoc-D-allo-Thr(tBu)-OH has shown a retention time of 12.3 minutes on a C18 column using an acetonitrile/water gradient with 0.1% TFA.
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Reverse-phase C18 | nih.gov |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA | |
| Detection Wavelength | 265–280 nm | |
| Typical Purity Specification | ≥98% | chemimpex.com |
| Example Retention Time (t R ) | 12.3 min for Fmoc-D-allo-Thr(tBu)-OH |
Mass spectrometry (MS) is an indispensable tool for confirming the identity of Fmoc-allo-Thr(tBu)-OH by verifying its molecular weight. chemimpex.com The expected molecular weight for this compound (C₂₃H₂₇NO₅) is approximately 397.46 g/mol . chemimpex.comnih.gov
Two common ionization techniques used for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI-MS is particularly useful for analyzing the amino acid derivative directly. For example, analysis of Fmoc-D-allo-Thr(tBu)-OH by ESI-MS typically shows a prominent ion at a mass-to-charge ratio (m/z) of 397.5, corresponding to the deprotonated molecule [M-H]⁻. MALDI-Time of Flight (TOF) MS is also suitable for this initial confirmation and is frequently used to analyze larger peptide constructs after the incorporation of the amino acid to verify the success of coupling steps. google.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₂₇NO₅ | chemimpex.comchemimpex.com |
| Molecular Weight (Calculated) | 397.46 g/mol | chemimpex.comsigmaaldrich.com |
| Analysis Technique | ESI-MS, MALDI-TOF | |
| Observed Ion (ESI-MS, Negative Mode) | m/z 397.5 [M-H]⁻ |
Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring the stability of Fmoc-allo-Thr(tBu)-OH and detecting potential degradation products. It is particularly useful for identifying hydrolysis of the acid-labile tert-butyl (tBu) protecting group, a common decomposition pathway. While not as quantitative as HPLC, TLC can provide a quick assessment of purity, with some suppliers guaranteeing a purity of ≥98% by TLC for related isomers. sigmaaldrich.comsigmaaldrich.com By spotting the compound on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the main compound spot can be visualized under UV light. The appearance of new spots over time can indicate decomposition, signaling that the material may no longer be suitable for use in synthesis without purification.
Mass Spectrometry (MALDI-TOF, ESI-MS) for Molecular Weight Confirmation
Stereochemical Validation and Enantiomeric Purity
The stereochemistry of allothreonine, which has two chiral centers, is distinct from the naturally occurring threonine. It is crucial to confirm that the correct stereoisomer (L-allo or D-allo) is being used and that it is free from its enantiomer, as this directly impacts the final conformation and biological activity of the synthesized peptide.
This method uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers, resulting in different retention times. Polysaccharide-based CSPs are commonly employed for this purpose. phenomenex.comphenomenex.com A high ee value (e.g., >99.5%) confirms that the starting material is not contaminated with its mirror image, preventing the formation of undesirable diastereomeric peptides. nih.gov
| Compound | Chiral Stationary Phase (Example) | Typical Required Purity (ee) | Reference |
|---|---|---|---|
| Fmoc-allo-Thr(tBu)-OH | Polysaccharide-based (e.g., Lux Cellulose) | >99.0% | phenomenex.com |
| Fmoc-Thr(tBu)-OH (related compound) | Lux Cellulose-4 | ≥99.8% | phenomenex.comphenomenex.com |
| Identifier Type | Value for (2S,3S) Isomer | Reference |
|---|---|---|
| IUPAC Name | (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | nih.gov |
| SMILES | CC@@HO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | nih.gov |
| InChIKey | LZOLWEQBVPVDPR-XOBRGWDASA-N | nih.govsigmaaldrich.com |
Optical Rotation Measurements
Table 1: Optical Rotation Data
| Compound | Specific Rotation ([a]D20) | Concentration (c) | Solvent | Reference |
|---|---|---|---|---|
| Fmoc-D-allo-Thr(tBu)-OH | -21.6 ± 2º | 1 g/100 mL | Ethyl Acetate (B1210297) | chemimpex.com |
| Fmoc-L-Thr(tBu)-OH | +16 ± 1º | 1 g/100 mL | Ethyl Acetate | sigmaaldrich.com |
Spectroscopic and Conformational Studies of Fmoc-allo-Thr(tBu)-OH Containing Peptides
The incorporation of non-natural amino acids like allo-threonine can significantly influence the conformational preferences of peptides. Spectroscopic and structural methods are therefore vital to understand these effects.
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. Studies on peptides containing allo-threonine have demonstrated its impact on conformation. For instance, in antifreeze glycopeptide (AFGP) analogues, the replacement of L-threonine with its allo-L-diastereomer resulted in noticeable changes in the CD spectra, indicating a shift in the peptide's secondary structure. beilstein-journals.orgbeilstein-journals.org Temperature-dependent CD experiments on a glycosylated allo-L-Thr containing peptide revealed an isodichroic point, suggesting a conformational transition, potentially between a polyproline II (PPII) helix and a random coil. beilstein-journals.org The difference spectrum indicated a slight increase in β-structures at lower temperatures. beilstein-journals.org In another study, the transition temperatures of triple helices in peptides containing allo-threonine were found to be 10 degrees lower than those with threonine, highlighting that the stereoconfiguration of the methyl and hydroxyl groups is essential for stability. nih.gov
Circular Dichroism (CD) for Conformational Analysis (implied)
Quantitative Analysis in Complex Mixtures
Accurate quantification of Fmoc-allo-Thr(tBu)-OH and its peptide constructs, especially within complex mixtures resulting from synthesis or biological assays, is essential.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method for the analysis of amino acids and peptides. For Fmoc-protected amino acids, reversed-phase HPLC coupled with UV detection is a common approach. wiley.comresearchgate.net The Fmoc group provides a strong UV chromophore, typically detected at 260 or 262 nm. lcms.cz The separation is often achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer (like sodium acetate or borate (B1201080) buffer) and an organic solvent such as acetonitrile. wiley.comresearchgate.netmdpi.com LC-MS/MS methods have also been developed for the analysis of Fmoc-derivatized amino acids, offering enhanced specificity through multiple reaction monitoring (MRM). nih.gov This technique allows for the detection of specific fragment ions of the derivatized amino acids, improving quantification in complex matrices. nih.gov
For accurate quantification, a calibration curve is generated by analyzing a series of standard solutions of known concentrations. wiley.comjascoinc.com The peak area from the chromatogram is plotted against the concentration, and a linear regression is applied. wiley.com The correlation coefficient (r²) of the calibration curve should be close to 1, indicating good linearity. wiley.comjascoinc.com
The use of an internal standard (IS) is crucial to correct for variations in sample preparation, injection volume, and instrument response. univ-rennes1.fr An ideal internal standard is a compound that is structurally similar to the analyte but not naturally present in the sample. univ-rennes1.fr For the analysis of Fmoc-derivatized amino acids, non-proteinogenic amino acids like norvaline and sarcosine (B1681465) are commonly used as internal standards. nih.govresearchgate.netchem-soc.si Isotope-labeled amino acids are considered the gold standard for internal standards in mass spectrometry-based quantification as they have nearly identical physicochemical properties to their unlabeled counterparts, but can be distinguished by their mass. researchgate.netmasonaco.org
Table 2: Common Internal Standards for Amino Acid Analysis
| Internal Standard | Type | Rationale for Use | Reference |
|---|---|---|---|
| Norvaline | Non-proteinogenic amino acid | Structurally similar to many proteinogenic amino acids, elutes in a clear region of the chromatogram. | nih.govresearchgate.net |
| Sarcosine | N-methylated amino acid | Used as an internal standard for secondary amino acids. | researchgate.netchem-soc.si |
| Isotope-labeled amino acids | Isotopically enriched | Considered the most accurate for MS-based quantification due to similar chemical behavior and distinct mass. | researchgate.netmasonaco.org |
| alpha-Aminobutyric acid (ABU) | Non-proteinogenic amino acid | Used for amino acid analysis via HPLC. | researchgate.net |
Comparative Research and Future Directions
Comparison with Related Amino Acid Derivatives
The properties of Fmoc-allo-Thr(tBu)-OH are best understood when contrasted with its closely related chemical cousins. These comparisons highlight the profound effects of stereoisomerism, the influence of the β-hydroxyl group, and the impact of N-methylation on peptide synthesis and characteristics.
Threonine is one of two proteinogenic amino acids, along with isoleucine, that possesses two chiral centers, leading to four possible stereoisomers: L-threonine (2S,3R), D-threonine (2R,3S), L-allothreonine (2S,3S), and D-allothreonine (2R,3R). oup.comwikipedia.org Fmoc-L-allo-Thr(tBu)-OH has the (2S,3S) configuration, distinguishing it from the commonly used Fmoc-L-Thr(tBu)-OH, which has the natural (2S,3R) configuration. nih.gov
This seemingly minor difference in the spatial arrangement at the β-carbon (Cβ) has significant conformational consequences. Research using molecular dynamics simulations on collagen-like peptides demonstrated that molecules containing threonine form stable triple helices, whereas those incorporating allo-threonine are unstable. nih.gov The instability in allo-threonine-containing peptides arises from weaker intermolecular hydrogen bonds, which is a result of less favorable backbone torsion angles (Ψ-angles) that disrupt optimal hydrogen bonding geometry. nih.gov Similarly, studies on cyclic dipeptides have shown that cyclo-(l-Thr)2 predominantly adopts a conformation where the hydroxyl group is positioned over the diketopiperazine ring. researchgate.net In contrast, cyclo-(l-allo Thr)2, due to steric hindrance, favors a conformation where the methyl group is over the ring. researchgate.net
| Derivative | Stereoconfiguration | Key Conformational Influence | Resulting Peptide Stability |
|---|---|---|---|
| Fmoc-L-Thr(tBu)-OH | (2S,3R) - Natural | Favors stronger intermolecular hydrogen bonds. nih.gov | More stable conformations (e.g., in collagen triple helices). nih.gov |
| This compound | (2S,3S) - allo | Leads to weaker intermolecular hydrogen bonds due to unfavorable backbone angles. nih.gov | Less stable conformations. nih.gov |
Like threonine, serine is a β-hydroxy amino acid, and its hydroxyl side chain is also commonly protected with a tert-butyl (tBu) group during Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com However, the presence of a methyl group on the β-carbon of threonine distinguishes it from serine. This structural difference can be critical for peptide stability. For instance, molecular dynamics simulations revealed that while threonine-containing collagen models were stable, those containing serine (or allo-threonine) were not, underscoring the stabilizing role of the threonine methyl group in certain structural contexts. nih.gov Furthermore, from a synthetic standpoint, the conditions required for coupling can differ; Fmoc-Ser(tBu)-OH may necessitate milder conditions to prevent racemization compared to its threonine counterpart.
N-methylation, the addition of a methyl group to the backbone amide nitrogen, is a common strategy to enhance the therapeutic properties of peptides. The N-methylated analog, Fmoc-N-Me-Thr(tBu)-OH, introduces significant changes. The primary impact of N-methylation is the introduction of steric hindrance at the α-amino group, which can slow down coupling reactions during peptide synthesis. However, this modification is often desirable because it confers increased metabolic stability to the final peptide. The N-methylated peptide bond is resistant to cleavage by proteases, prolonging the peptide's half-life in vivo.
The biological effect of N-methylation is highly context-dependent. In a study creating a library of phytosulfokine (PSK) peptide analogues, the introduction of N-methylated threonine resulted in the most biologically active compound in the series, showing even greater activity than the parent peptide. rsc.org This highlights the potential of N-methylation to not only improve stability but also to enhance receptor interactions.
| Analog | Key Structural Feature | Impact on Coupling | Impact on Peptide Properties |
|---|---|---|---|
| Fmoc-Thr(tBu)-OH | Standard backbone | Standard coupling efficiency. | Susceptible to standard protease cleavage. |
| Fmoc-N-Me-Thr(tBu)-OH | Methyl group on backbone nitrogen. | Slower coupling due to steric hindrance. | Enhanced metabolic stability and resistance to proteases. Can increase biological activity. rsc.org |
Fmoc-Ser(tBu)-OH and other β-hydroxy amino acid derivatives
Impact of allo-Threonine Configuration on Peptide Structure and Biological Activity
The allo-threonine configuration directly influences the local and global conformation of a peptide. As established by molecular dynamics simulations, the change from the natural (2S,3R) to the allo (2S,3S) configuration can lead to "looser" peptide structures characterized by weakened intermolecular hydrogen bonds. nih.gov This is often due to the adoption of less favorable backbone angles that prevent the optimal alignment required for strong hydrogen bonding. nih.gov
The conformational changes induced by allo-threonine can translate into altered biological activity through modified receptor-binding profiles. The precise fit between a peptide and its receptor is often critical for its function, and even subtle structural perturbations can significantly affect this interaction.
For example, when allo-threonine was substituted into a phytosulfokine (PSK) peptide, the resulting analogue displayed reduced biological activity. rsc.org Researchers hypothesized that this was due to weaker polar interactions between the threonine hydroxyl group and the PSK receptor. rsc.org In contrast, studies on the ShK protein showed that allo-threonine-containing analogs retained their ability to block the Kv1.3 potassium ion channel, but their potency was reduced by a factor of four to six compared to the wild-type protein. osti.gov These findings illustrate that the allo-threonine configuration can modulate, rather than completely abolish, receptor binding and biological function, making it a valuable tool for fine-tuning the activity of peptide-based therapeutics.
Influence on Antimicrobial Peptide Interactions
The stereochemistry of amino acid residues within antimicrobial peptides (AMPs) can profoundly influence their interaction with bacterial membranes and, consequently, their biological activity. nih.govacs.org The incorporation of non-canonical amino acids like allo-threonine is a strategy employed to enhance the potency and stability of AMPs. mdpi.comnih.gov
The introduction of D-amino acids or diastereomers such as allo-threonine can alter a peptide's susceptibility to proteolytic degradation, thereby increasing its in vivo half-life. mdpi.complos.org While the primary mechanism of many AMPs involves interaction with the bacterial membrane, which may not be strictly dependent on the chirality of the peptide, the specific stereochemistry can impact the peptide's secondary structure, amphipathicity, and its ability to form pores or disrupt the membrane. nih.govmdpi.com For instance, studies on other AMPs have shown that single D-amino acid substitutions can modulate aggregation properties, which in turn affects hemolytic and fusogenic activities without necessarily diminishing antimicrobial action. researchgate.net The substitution of L-threonine with L-allo-threonine in a peptide sequence introduces a different spatial arrangement of the hydroxyl and methyl groups, which can affect hydrogen bonding networks and hydrophobic interactions critical for membrane binding and insertion. researchgate.netnih.gov Research on the proline-rich AMP, Drosocin, highlights the importance of threonine's stereochemistry and its modifications in peptide function and cellular uptake. nih.govresearchgate.net While not directly studying Fmoc-allo-Thr(tBu)-OH, this work underscores that stereospecificity of amino acids is crucial for membrane entry. nih.gov
| Peptide Attribute | Influence of allo-Threonine Incorporation | Research Focus |
| Proteolytic Stability | Increased resistance to degradation by proteases. mdpi.complos.org | Enhancing peptide half-life in biological systems. |
| Secondary Structure | Alters helical propensity and overall peptide conformation. researchgate.netnih.gov | Modulating peptide folding and structure. |
| Membrane Interaction | Modifies peptide-lipid interactions and membrane disruption. nih.govnih.gov | Optimizing antimicrobial activity and selectivity. |
| Biological Activity | Can lead to enhanced or retained antimicrobial potency. mdpi.comfrontiersin.org | Developing more effective antimicrobial agents. |
Emerging Research Areas
The unique properties of Fmoc-allo-Thr(tBu)-OH position it as a valuable tool in several burgeoning fields of scientific inquiry.
Computational Chemistry and Molecular Modeling for Peptide Design
Computational tools are becoming indispensable for the rational design of peptides with novel functions. nih.govmeilerlab.orgnih.gov Molecular modeling and dynamics simulations allow researchers to predict how the inclusion of non-canonical amino acids, such as allo-threonine, will affect a peptide's structure and interactions. nih.govbiorxiv.orgacs.org
Software suites like Rosetta can incorporate non-canonical amino acids to design peptides with improved biophysical properties, such as enhanced binding affinity for protein targets. nih.govmeilerlab.org These computational approaches enable the exploration of a vast sequence and conformational space that would be impractical to investigate experimentally. plos.org By simulating the behavior of peptides containing allo-threonine, scientists can predict their folding patterns, stability, and binding energies with target molecules. acs.orgresearchgate.net This in silico approach accelerates the development of therapeutic peptides by pre-selecting promising candidates for synthesis and experimental validation. mdpi.com For example, molecular dynamics simulations can model the interaction of an allo-threonine-containing peptide with a bacterial membrane, providing insights into the molecular basis of its antimicrobial activity. nih.gov
Application in Supramolecular Chemistry and Materials Science
Fmoc-protected amino acids are well-known for their ability to self-assemble into ordered nanostructures, such as hydrogels. rsc.orgnih.gov The self-assembly process is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties. nih.govresearchgate.net The stereochemistry of the amino acid can significantly influence the morphology of the resulting supramolecular structures.
Research has shown that Fmoc-Thr(tBu)-OH, a diastereomer of the subject compound, can form self-assembled structures with morphologies that are dependent on concentration and temperature. chemrxiv.org It is plausible that Fmoc-allo-Thr(tBu)-OH would exhibit distinct self-assembly properties due to the different spatial orientation of its side-chain substituents. These self-assembled materials have potential applications in tissue engineering, drug delivery, and as functional biomaterials. nih.gov The ability to control the morphology of these materials by selecting specific amino acid stereoisomers is a promising area of research. chemrxiv.orgrsc.org The biocatalytic self-assembly of Fmoc-dipeptides has also been explored to create functional hydrogels, indicating another avenue for the application of Fmoc-allo-Thr(tBu)-OH in creating novel materials. researchgate.net
| Research Area | Potential Application of Fmoc-allo-Thr(tBu)-OH | Key Driving Interactions |
| Hydrogel Formation | Creation of biocompatible scaffolds for cell culture and regenerative medicine. rsc.orgnih.gov | π-π stacking (Fmoc group), Hydrogen bonding. nih.govresearchgate.net |
| Nanofiber Assembly | Development of materials for drug delivery and biosensing. rsc.org | Control over morphology through stereochemistry. chemrxiv.org |
| Biocatalytic Assembly | Enzymatic production of functional peptide-based materials. researchgate.net | Specific enzyme-substrate interactions. |
Advanced Purification Methods for Fmoc-allo-Thr(tBu)-OH and its Peptide Products
The chemical synthesis of peptides containing diastereomers like allo-threonine necessitates robust purification methods to separate the desired product from closely related impurities. High-performance liquid chromatography (HPLC) is the standard technique for this purpose.
The separation of diastereomeric peptides can be challenging. nih.gov Chiral stationary phases (CSPs) in HPLC are often employed to resolve enantiomeric and diastereomeric mixtures of amino acids and peptides. tandfonline.com Methods have been developed for the determination of the four stereoisomers of threonine (L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr) using two-step HPLC with pre-column derivatization, demonstrating the feasibility of separating these closely related compounds. researchgate.netnih.gov For Fmoc-protected amino acids and the resulting peptides, reversed-phase HPLC is a powerful tool. nih.gov The development of advanced chromatographic techniques, including the use of novel stationary phases and optimization of mobile phase conditions, is crucial for obtaining highly pure peptides containing Fmoc-allo-Thr(tBu)-OH for research and therapeutic applications. researchgate.netnih.gov Supercritical fluid chromatography (SFC) is also emerging as a viable technique for the purification of protected amino acids and peptides. tandfonline.com
| Purification Technique | Principle | Application to Fmoc-allo-Thr(tBu)-OH |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. nih.gov | Standard method for purifying peptides containing this residue. |
| Chiral HPLC | Separation of stereoisomers using a chiral stationary phase. tandfonline.com | Resolution of diastereomeric peptide impurities. |
| Two-Dimensional HPLC | Enhanced separation power by using two different column selectivities. researchgate.netnih.gov | Analysis and purification of complex mixtures containing threonine isomers. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for efficient separation. tandfonline.com | A greener and potentially faster alternative to HPLC for purification. |
Compound Names Table
| Abbreviation/Trivial Name | Full Chemical Name |
| Fmoc-allo-Thr(tBu)-OH | N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-allo-threonine |
| Fmoc-Thr(tBu)-OH | N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine |
| L-threonine | (2S,3R)-2-amino-3-hydroxybutanoic acid |
| L-allo-threonine | (2S,3S)-2-amino-3-hydroxybutanoic acid |
| D-threonine | (2R,3S)-2-amino-3-hydroxybutanoic acid |
| D-allo-threonine | (2R,3R)-2-amino-3-hydroxybutanoic acid |
| Drosocin | Proline-rich antimicrobial peptide |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| tBu | tert-butyl |
| SPPS | Solid-Phase Peptide Synthesis |
| AMP | Antimicrobial Peptide |
| HPLC | High-Performance Liquid Chromatography |
| SFC | Supercritical Fluid Chromatography |
Q & A
Q. What are the established synthetic routes for Fmoc-allo-Thr(tBu)-OH, and how do they differ in efficiency?
Fmoc-allo-Thr(tBu)-OH is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods .
- Solid-phase synthesis involves coupling Fmoc-protected amino acids to resin-bound peptides using activating agents like HBTU or HATU .
- Solution-phase synthesis employs carbodiimide reagents (e.g., DCC) for esterification, though challenges arise with steric hindrance from the allo-Thr(tBu) side chain .
- Key data : In SPPS, coupling efficiency exceeds 95% under optimized conditions, while solution-phase methods may require iterative deprotection steps .
Q. How is the purity of Fmoc-allo-Thr(tBu)-OH validated in academic settings?
Purity is assessed via HPLC (≥98% purity threshold) and mass spectrometry (MS) .
Q. What storage conditions preserve the stability of Fmoc-allo-Thr(tBu)-OH?
- Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the tBu group.
- Avoid repeated freeze-thaw cycles: Lyophilized forms are stable for >2 years, while solutions in DMF or DCM degrade within weeks .
Advanced Research Questions
Q. How can researchers mitigate low coupling efficiency during peptide synthesis with Fmoc-allo-Thr(tBu)-OH?
Low coupling efficiency often stems from steric hindrance or side-chain interactions. Solutions include:
- Activating agents : Replace standard HBTU with OxymaPure/DIC , which reduces racemization and improves yields .
- Double coupling : Repeat coupling steps with fresh reagents to ensure complete incorporation .
- Microwave-assisted synthesis : Enhances reaction kinetics for sterically demanding residues .
Q. What analytical techniques resolve contradictions in allo-Thr(tBu) stereochemical outcomes?
- Circular Dichroism (CD) : Detects conformational changes in peptides containing allo-Thr(tBu) .
- X-ray crystallography : Resolves absolute configuration when NMR data are ambiguous (e.g., distinguishing allo-Thr from Thr epimers) .
- Case study : Tayloret al. confirmed allo-Thr(tBu) configuration in tripeptide synthesis via X-ray analysis of intermediate crystals .
Q. How does the tBu protecting group influence peptide solubility and downstream applications?
- Solubility : The tBu group increases hydrophobicity, requiring polar aprotic solvents (DMF, NMP) for dissolution. This complicates aqueous-phase reactions .
- Deprotection : Use TFA/scavenger cocktails (e.g., TFA:H2O:triisopropylsilane = 95:2.5:2.5) for efficient tBu removal without side reactions .
- Impact on bioactivity : Retained tBu groups in final peptides may alter receptor binding kinetics, necessitating post-synthetic deprotection for functional studies .
Q. What strategies optimize the synthesis of allo-Thr(tBu)-containing cyclic peptides?
- On-resin cyclization : Use orthogonal protecting groups (e.g., Alloc for lysine) to enable selective deprotection and cyclization .
- Head-to-tail cyclization : Employ PyBOP/HOAt for macrocyclization, but monitor for allo-Thr(tBu)-mediated steric clashes .
- Example : A 2011 study achieved 70% cyclization yield for a GPCR-targeting peptide by substituting Thr with allo-Thr(tBu) to reduce conformational strain .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
